1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-
Overview
Description
1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- is an organic compound with the molecular formula C23H40N4 and a molecular weight of 372.59 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its benzotriazole core structure, which is functionalized with a methanamine group and two 2-ethylhexyl groups.
Scientific Research Applications
1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- has a wide range of scientific research applications:
Chemistry: It is used as a corrosion inhibitor for metals, particularly in preventing the corrosion of copper and its alloys. The compound forms a protective layer on the metal surface, preventing oxidation and degradation.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to interact with biological membranes and enhance the delivery of therapeutic agents.
Industry: In industrial applications, it is used as an additive in lubricants and coolants to enhance their performance and longevity.
Mechanism of Action
1H-Benzotriazole derivatives exhibit notable antimicrobial and antifungal activities. For instance, 1- (1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives show varying degrees of antibacterial and antifungal effectiveness.
Safety and Hazards
This material is considered hazardous by the OSHA Hazard Communication Standard . It may cause skin irritation and may cause an allergic skin reaction . It is recommended to wear protective gloves, avoid breathing vapor, and wash thoroughly after handling . Contaminated work clothing must not be allowed out of the workplace .
Preparation Methods
The synthesis of 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- typically involves the reaction of benzotriazole with formaldehyde and N,N-bis(2-ethylhexyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation products may include benzotriazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced benzotriazole derivatives.
Substitution: The compound can undergo substitution reactions where the methanamine group or the 2-ethylhexyl groups are replaced by other functional groups.
Comparison with Similar Compounds
1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)-4-methyl-: This compound has a similar structure but includes a methyl group at the 4-position of the benzotriazole ring.
This compoundar-methyl-: This derivative has an aromatic methyl group, which can influence its chemical and physical properties, including its interaction with metal surfaces and biological membranes.
The uniqueness of 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- lies in its specific functional groups and their arrangement, which confer distinct properties such as solubility, reactivity, and effectiveness as a corrosion inhibitor and antimicrobial agent.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2-ethyl-N-(2-ethylhexyl)hexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4/c1-5-9-13-20(7-3)17-26(18-21(8-4)14-10-6-2)19-27-23-16-12-11-15-22(23)24-25-27/h11-12,15-16,20-21H,5-10,13-14,17-19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQVTLCUHATGDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868566 | |
Record name | 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80301-64-0 | |
Record name | 1-[N,N-Bis(2-ethylhexyl)aminomethyl]benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80301-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080301640 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzotriazole-1-methanamine, N,N-bis(2-ethylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2-ethylhexyl)-1H-benzotriazole-1-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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